molecular formula C17H16ClN3O5 B2930531 N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide CAS No. 941958-43-6

N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide

Cat. No.: B2930531
CAS No.: 941958-43-6
M. Wt: 377.78
InChI Key: FJJDJAHQPGOGOS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates several pharmacophores of high biological relevance: a 5-nitrofuran ring, a 3-chlorophenyl group, and a piperidine-carboxamide scaffold . The 5-nitrofuran moiety is a privileged structure in anti-infective development . The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically investigated compounds; it is known to enhance druggability by improving metabolic stability, facilitating transport through biological membranes, and optimizing key pharmacokinetic (ADME) properties . The specific positioning of the chlorophenyl and nitrofuran groups, linked via a carboxamide, suggests potential for investigating its binding affinity to various enzymatic targets. This compound is intended for use in laboratory research only, to study its physicochemical properties, potential biological activity, and mechanism of action. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5/c18-12-5-4-6-13(11-12)20(17(23)19-9-2-1-3-10-19)16(22)14-7-8-15(26-14)21(24)25/h4-8,11H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJDJAHQPGOGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structural characteristics, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring, a chlorophenyl group, and a nitrofuran moiety, characterized by the following chemical structure:

  • Chemical Formula : C14_{14}H12_{12}ClN3_3O4_4
  • Molecular Weight : 307.71 g/mol

This structural complexity is significant as it may influence the compound's interaction with biological targets, including enzymes and receptors.

Enzyme Inhibition

This compound is believed to modulate enzyme activity by inhibiting substrate access at active sites. This mechanism is common among compounds with similar structures that have shown anti-mycobacterial properties, suggesting potential therapeutic applications against resistant strains of bacteria.

Antifungal Activity

Research indicates that derivatives of piperidine compounds exhibit antifungal properties, particularly against pathogens like Candida auris. These derivatives can disrupt fungal cell membranes and induce apoptosis, highlighting their potential as novel antifungal agents . The specific activity of this compound against fungal strains remains to be fully elucidated but is a promising area for future research.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesUnique CharacteristicsBiological Activity
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamideSimilar piperidine and nitrofuran moietiesDifferent chlorination pattern affecting reactivityPotential anti-mycobacterial activity
5-NitrofurfuralContains a furan ring with a nitro groupSimpler structure; used in food preservationAntimicrobial properties
Piperazine derivativesContain piperazine ringsVarying substituents lead to different pharmacological profilesDiverse therapeutic effects

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the promising bioactivity of compounds related to this class. For instance:

  • Antifungal Efficacy : A study demonstrated that piperidine derivatives could effectively inhibit Candida auris with MIC values ranging from 0.24 to 0.97 μg/mL, showcasing their potential as antifungal agents .
  • Anti-cancer Potential : Another investigation found that nitrofuran derivatives exhibited significant anticancer activity against various human cancer cell lines, reinforcing the therapeutic potential of compounds containing nitrofuran moieties .
  • Pharmacokinetic Studies : Molecular dynamics simulations have been employed to predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity) of related compounds, which are essential for understanding how modifications can enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Brominated Furan Analogs

Compound : N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide (CAS: 941958-40-3)

  • Key Differences: Substitution of the nitro group (-NO₂) on the furan ring with bromine (-Br). Molecular weight: 411.7 vs. the nitro analog (exact weight unspecified but estimated ~396–400 g/mol).
  • The absence of nitro may reduce oxidative reactivity, impacting antimicrobial or redox-dependent activity .
Table 1: Comparison of Furan-Substituted Analogs
Property Nitrofuran Analog Bromofuran Analog
Molecular Formula C₁₇H₁₅ClN₃O₅ (estimated) C₁₇H₁₆BrClN₂O₃
Molecular Weight ~396–400 g/mol 411.7 g/mol
Key Substituent -NO₂ (electron-withdrawing) -Br (lipophilic)
Potential Bioactivity Antimicrobial (inferred) Unknown (structural analog)

Pyridazine-Linked Piperidine Carboxamides

Compound : N-(5-chloro-2-methoxyphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide (CAS: 1105216-67-8)

  • Key Differences :
    • Replacement of the nitrofuran with a pyridazine ring and furan-2-yl group.
    • Additional methoxy (-OCH₃) substituent on the phenyl ring.
    • Molecular weight: 412.9 g/mol.
  • Implications: Pyridazine introduces nitrogen-rich heteroaromaticity, which may enhance hydrogen bonding with biological targets.

Benzofuran-Oxadiazole Derivatives

Compound : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

  • Key Differences :
    • Benzofuran-oxadiazole scaffold replaces the piperidine-nitrofuran framework.
    • Shared 3-chlorophenyl group.
  • Implications :
    • Oxadiazole and thioacetamide groups are associated with antimicrobial and laccase catalysis activities.
    • Structural divergence suggests different target selectivity compared to the nitrofuran-piperidine core .

Dihydrothiophene Carboxamides

Compound: N-(5-Amino-3-(4-chlorophenyl)-4-cyano-2,3-dihydrothiophene-2-carbonyl)piperidine-1-carboxamide (5aw)

  • Key Differences: Dihydrothiophene ring instead of nitrofuran. Cyano (-CN) and amino (-NH₂) substituents.
  • Implications: The saturated thiophene ring may confer conformational rigidity. Cyano and amino groups could modulate electronic properties or metabolic pathways .

Benzothiazole Acetamide Derivatives

Compounds :

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
  • N-(6-methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
  • Key Differences :
    • Benzothiazole core replaces nitrofuran-piperidine.
    • Trifluoromethyl (-CF₃) or methoxy (-OCH₃) substituents on benzothiazole.
  • Implications: Benzothiazoles are known for kinase inhibition or anticancer activity. Trifluoromethyl groups enhance metabolic stability and electronegativity .

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